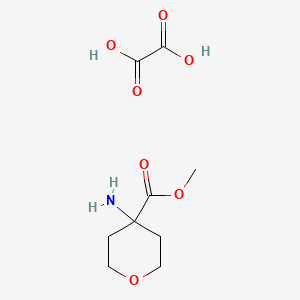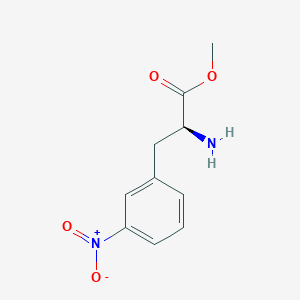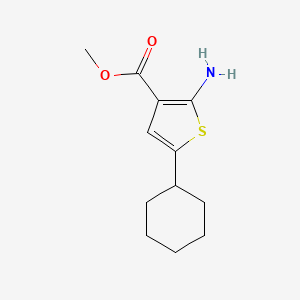
2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride
Descripción general
Descripción
“2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 131844-46-7 . It has a molecular weight of 204.1 and its IUPAC name is (1R,2S)-2-(3-chlorophenyl)cyclopropan-1-amine hydrochloride . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for “2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride” is 1S/C9H10ClN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 .
Physical And Chemical Properties Analysis
“2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride” is a solid in physical form . It is typically stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 204.1 .
Aplicaciones Científicas De Investigación
Kinetic Studies in Organic Chemistry
The research conducted by Castro et al. (2001) explores the kinetic behavior and mechanisms of reactions involving 3-chlorophenyl thionocarbonates, closely related to 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride. The study delves into the interactions with secondary alicyclic amines, offering insights into reaction rates and equilibrium microcoefficients, which are fundamental for understanding the behavior of such compounds in various chemical environments (Castro et al., 2001).
Advanced Synthesis Techniques
Wipf et al. (2003) present innovative methodologies for synthesizing allylic amine and C-cyclopropylalkylamine structures, which are pivotal in the realm of organic synthesis. This study highlights the use of alkenyl organometallic reagents derived from alkenylzirconocenes and their subsequent reactions with aldimines, demonstrating a pathway to construct complex amine structures, potentially including those similar to 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride (Wipf et al., 2003).
Novel Compound Synthesis and Biological Evaluation
Mehta (2016) describes the synthesis and antibacterial evaluation of novel heterocyclic compounds, focusing on their structural determination and activity against various bacteria. The research outlines the potential of these synthesized compounds in combating bacterial infections, shedding light on the broader applicability of compounds akin to 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride in the field of medicinal chemistry and drug development (Mehta, 2016).
Potential Antidepressant Agents
A study by Clark et al. (1979) investigates the antidepressant potential of 3-amino-1,1-diaryl-2-propanols, closely related to the compound of interest. The research emphasizes the synthesis of analogues and their evaluation as potential antidepressant agents, providing a framework for understanding how structural modifications can influence biological activity and therapeutic potential (Clark et al., 1979).
Cyclopropylamine Synthesis and Applications
The synthesis of cyclopropylamines, as reported by Kadikova et al. (2015), demonstrates the utility of aluminum carbenoids in preparing these structures. This research highlights the advantage of these reagents over traditional ones, pointing towards a methodology that could be relevant for the synthesis of compounds like 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride (Kadikova et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-chlorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDJNIKTHWYMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1424380.png)


![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424385.png)


![(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide](/img/structure/B1424391.png)




![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424399.png)

